molecular formula C20H25N3O2 B11620155 1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine

Cat. No.: B11620155
M. Wt: 339.4 g/mol
InChI Key: CFCCFOPQWGRWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Methoxyphenoxyethyl Group: This can be done through etherification reactions using methoxyphenol and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the imine group, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole core or the methoxyphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-3-METHYLIMIDAZOLIUM TETRAFLUOROBORATE: This compound shares the butyl group and imidazole core but differs in its overall structure and properties.

    1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: This compound has a similar methoxyphenyl group but a different core structure.

Uniqueness

1-BUTYL-3-[2-(4-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

1-butyl-3-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-imine

InChI

InChI=1S/C20H25N3O2/c1-3-4-13-22-18-7-5-6-8-19(18)23(20(22)21)14-15-25-17-11-9-16(24-2)10-12-17/h5-12,21H,3-4,13-15H2,1-2H3

InChI Key

CFCCFOPQWGRWGD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.